High Conformal ALD Growth on High-Aspect-Ratio Structures
In an ALD study comparing three erbium cyclopentadienyl precursors, only Er(nBuCp)₃ (tris(1-butylcyclopenta-1,3-diene);erbium(3+)) was evaluated for conformal growth on a 1:60 high-aspect-ratio substrate. Using ozone as the oxygen source, Er(nBuCp)₃ deposited a highly conformal Er₂O₃ thin film on the high-aspect-ratio structure, demonstrating superior step coverage [1]. The other evaluated precursors, Er(iPrCp)₃ and Er(MeCp)₂(iPr-amd), were not tested under these extreme aspect ratio conditions in this study, leaving their conformality performance unverified [1].
| Evidence Dimension | Conformal film deposition on high-aspect-ratio structure |
|---|---|
| Target Compound Data | Highly conformal Er₂O₃ film on 1:60 aspect ratio substrate |
| Comparator Or Baseline | Er(iPrCp)₃ and Er(MeCp)₂(iPr-amd): Not evaluated on high-aspect-ratio structures in the same study |
| Quantified Difference | Target compound demonstrated conformal coating on a structure with aspect ratio 1:60; comparators not tested on such structures |
| Conditions | ALD using ozone co-reactant at 200-400 °C on silicon substrates with high-aspect-ratio trenches |
Why This Matters
Conformal coverage on high-aspect-ratio features is essential for 3D semiconductor device architectures and microelectronics reliability; procurement decisions for ALD precursors must prioritize materials with proven step coverage capabilities.
- [1] Blanquart, T., Kaipio, M., Niinistö, J., Gavagnin, M., Longo, V., Blanquart, L., ... & Leskelä, M. (2014). Cyclopentadienyl precursors for the atomic layer deposition of erbium oxide thin films. Chemical Vapor Deposition, 20(7-9), 217-223. https://doi.org/10.1002/cvde.201407116 View Source
